5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride
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Overview
Description
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a methyl group at the 1st position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1-methyl-1h-imidazole with bromine in the presence of a suitable solvent. The reaction is carried out under mild conditions to ensure the selective bromination at the 5th position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and bromination steps. The final product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid, followed by purification and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of imidazole N-oxides or reduced imidazole derivatives.
Scientific Research Applications
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group.
5-Bromo-2-methyl-1h-imidazole: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.
2-Cyclopropyl-1-methyl-1h-imidazole: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-cyclopropyl-1-methyl-1h-imidazole hydrochloride is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties
Biological Activity
5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C₇H₈BrN₃
- Molecular Weight: 201.06 g/mol
- Structural Features: The compound features a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the imidazole ring, which are crucial for its biological activity.
Synthesis Methods:
The synthesis of this compound typically involves:
- Nucleophilic Substitution Reactions: Utilizing copper(I) chloride as a catalyst, reactions often take place in solvents like N,N-dimethylformamide (DMF) with potassium carbonate as a base. This method has been optimized for large-scale production .
Biological Activity
This compound exhibits a range of biological activities, particularly as an inhibitor in various biochemical pathways. Its structural characteristics enable it to interact effectively with specific enzymes and receptors, making it a candidate for drug development targeting diseases such as cancer and infections.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown:
- Antibacterial Activity: It demonstrates promising activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Potential
Recent studies have indicated that the compound may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth. Its mechanism of action includes modulation of enzyme activity related to cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Study on Antimicrobial Efficacy:
A study conducted by Birajdar et al. demonstrated that derivatives of imidazole compounds, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria . -
Evaluation of Anticancer Activity:
Research published in pharmacological journals has assessed the compound's ability to inhibit cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications . -
Mechanistic Studies:
Investigations into the mechanism of action revealed that the compound interacts with cellular targets, potentially leading to apoptosis in cancer cells through the modulation of critical signaling pathways .
Properties
Molecular Formula |
C7H10BrClN2 |
---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10-6(8)4-9-7(10)5-2-3-5;/h4-5H,2-3H2,1H3;1H |
InChI Key |
INCJUYKGOBUVTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2CC2)Br.Cl |
Origin of Product |
United States |
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